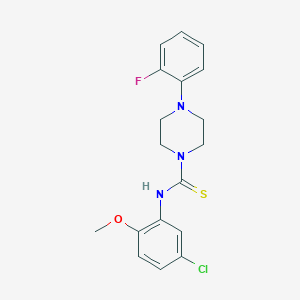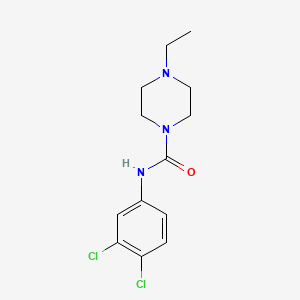![molecular formula C17H14ClNO3S B3493167 [4-(1,3-Benzothiazol-2-yl)-2-chloro-6-ethoxyphenyl] acetate](/img/structure/B3493167.png)
[4-(1,3-Benzothiazol-2-yl)-2-chloro-6-ethoxyphenyl] acetate
Overview
Description
[4-(1,3-Benzothiazol-2-yl)-2-chloro-6-ethoxyphenyl] acetate is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry This particular compound features a benzothiazole ring fused with a phenyl ring, which is further substituted with chloro, ethoxy, and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-Benzothiazol-2-yl)-2-chloro-6-ethoxyphenyl] acetate typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides.
Substitution Reactions: The chloro and ethoxy groups are introduced through electrophilic aromatic substitution reactions. These reactions often require specific catalysts and conditions to ensure selectivity and yield.
Acetylation: The final step involves the acetylation of the phenyl ring, which can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
[4-(1,3-Benzothiazol-2-yl)-2-chloro-6-ethoxyphenyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
[4-(1,3-Benzothiazol-2-yl)-2-chloro-6-ethoxyphenyl] acetate has several scientific research applications, including:
Medicinal Chemistry: The compound’s benzothiazole core is known for its potential as an anti-cancer, anti-bacterial, and anti-inflammatory agent.
Biological Studies: It can be used as a probe to study enzyme inhibition and protein interactions.
Material Science: The compound’s unique structural features make it suitable for use in the development of fluorescent materials and electroluminescent devices.
Mechanism of Action
The mechanism of action of [4-(1,3-Benzothiazol-2-yl)-2-chloro-6-ethoxyphenyl] acetate involves its interaction with specific molecular targets. The benzothiazole ring can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The chloro and ethoxy groups can also influence the compound’s binding affinity and selectivity towards different targets .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-thiol: Known for its quorum sensing inhibitory activity in Gram-negative bacteria.
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): Used in the synthesis of OLEDs and organic solar cells components.
Uniqueness
[4-(1,3-Benzothiazol-2-yl)-2-chloro-6-ethoxyphenyl] acetate stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the acetate group, in particular, enhances its solubility and reactivity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)-2-chloro-6-ethoxyphenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c1-3-21-14-9-11(8-12(18)16(14)22-10(2)20)17-19-13-6-4-5-7-15(13)23-17/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWRCNRFUZLMCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2=NC3=CC=CC=C3S2)Cl)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({5-(4-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3493110.png)

amino]benzoic acid](/img/structure/B3493119.png)
![3-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenoxy)benzoic acid](/img/structure/B3493127.png)
AMINO]BENZOIC ACID](/img/structure/B3493128.png)
![8-BENZOYL-N-(3-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE](/img/structure/B3493139.png)
![[7-[Chloro(difluoro)methyl]-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-2-yl]-piperidin-1-ylmethanone](/img/structure/B3493141.png)
![N-(2-methylbenzyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B3493149.png)
![2-{[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B3493150.png)
![3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-[(4-tert-butylphenoxy)methyl]-1,2,4-triazol-4-amine](/img/structure/B3493153.png)

![2-[(4-bromobenzyl)thio]-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B3493189.png)
![N-cyclohexyl-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B3493190.png)
